molecular formula C13H17ClN2O B1399333 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316217-97-6

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399333
CAS No.: 1316217-97-6
M. Wt: 252.74 g/mol
InChI Key: UOANGECMGDLMPH-UHFFFAOYSA-N
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Description

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is a compound that features a piperidine ring and a chloropyridine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . The presence of the chloropyridine group adds to the compound’s potential for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit PCSK9 protein synthesis, which is crucial for regulating cholesterol levels in the body . The compound interacts with liver carboxyesterase (CES1), which converts it into its active form. This active form then inhibits the translation of PCSK9, leading to a reduction in plasma PCSK9 levels . Additionally, this compound exhibits selectivity over other proteins such as CDH1, HSD17B11, PCBP2, RPL27, and BCAP31 .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting PCSK9 protein synthesis, which in turn impacts cholesterol metabolism and homeostasis . The compound’s interaction with liver carboxyesterase (CES1) and subsequent inhibition of PCSK9 translation can lead to changes in gene expression related to cholesterol regulation . Furthermore, the compound’s effects on cellular metabolism are evident in its ability to lower plasma PCSK9 levels in humanized PCSK9 mice .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by liver carboxyesterase (CES1) into its active form, which then selectively inhibits PCSK9 protein synthesis . This inhibition occurs at the translation level, where the compound binds to specific sites on the mRNA, preventing the synthesis of PCSK9 . The reduction in PCSK9 levels leads to increased availability of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . This mechanism highlights the compound’s potential as a therapeutic agent for managing cholesterol levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been shown to maintain its stability and efficacy over a period of time, with significant reductions in plasma PCSK9 levels observed up to 5 hours post-administration in humanized PCSK9 mice . Additionally, the compound’s degradation products have not been reported to exhibit any adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound effectively lowers plasma PCSK9 levels in a dose-dependent manner, with higher doses resulting in greater reductions . For instance, in humanized PCSK9 mice, doses of 100, 300, and 500 mg/kg resulted in 26%, 42%, and 53% reductions in plasma PCSK9 levels, respectively . The compound has also been well tolerated in rats and monkeys, with no significant toxic or adverse effects observed at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol regulation. The compound is converted by liver carboxyesterase (CES1) into its active form, which then inhibits PCSK9 protein synthesis . This inhibition leads to increased availability of LDL receptors on the cell surface, promoting the clearance of LDL cholesterol from the bloodstream . The compound’s interaction with CES1 and its subsequent effects on PCSK9 synthesis highlight its role in modulating cholesterol metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its conversion by liver carboxyesterase (CES1) into its active form . This active form is then distributed throughout the body, where it selectively inhibits PCSK9 protein synthesis . The compound’s ability to lower plasma PCSK9 levels in humanized PCSK9 mice indicates its effective distribution and transport within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver, where it is converted by liver carboxyesterase (CES1) into its active form . This active form then exerts its effects by inhibiting PCSK9 protein synthesis at the translation level . The compound’s localization within the liver highlights its targeted action in regulating cholesterol metabolism.

Preparation Methods

The synthesis of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine and chloropyridine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOANGECMGDLMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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